2-(4-Iodophenyl)quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9IN2 |
|---|---|
Molecular Weight |
332.14 g/mol |
IUPAC Name |
2-(4-iodophenyl)quinoxaline |
InChI |
InChI=1S/C14H9IN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
InChI Key |
SLSYRMSSLJBOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Iodophenyl Quinoxaline
Classical and Contemporary Approaches to Quinoxaline (B1680401) Synthesis
The most fundamental and historically significant method for synthesizing the quinoxaline scaffold is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govnih.govmdpi.com This approach, first reported independently by Körner and Hinsberg in 1884, remains the most direct and widely used strategy. mdpi.comrsc.org For the specific synthesis of 2-(4-iodophenyl)quinoxaline, this involves the reaction of o-phenylenediamine (B120857) with a carbonyl compound containing the 4-iodophenyl moiety. Over the decades, this classical method has been refined through the development of new reagents, catalysts, and reaction conditions to improve yields, reduce reaction times, and enhance environmental compatibility. chim.it
The cyclocondensation of o-phenylenediamine with an appropriate 1,2-dicarbonyl precursor is the most common pathway to this compound. This reaction involves the sequential formation of two carbon-nitrogen bonds to construct the pyrazine (B50134) ring of the quinoxaline system. The choice of the dicarbonyl component is critical and defines the substituent at the 2-position of the resulting quinoxaline.
Two primary classes of carbonyl compounds are employed as precursors for the synthesis of this compound:
1,2-Diketones: The most direct precursor is 1-(4-iodophenyl)ethane-1,2-dione, also known as 4-iodobenzil. Its reaction with o-phenylenediamine provides a straightforward and high-yielding route to the target compound. nih.gov The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and dehydration. nih.gov
α-Halogeno Carbonyls: An alternative and widely used precursor is an α-halogenated ketone, such as 2-bromo-1-(4-iodophenyl)ethanone. nih.govtandfonline.com The reaction with o-phenylenediamine is a condensation-oxidation process. nih.gov The initial step is the nucleophilic substitution of the halogen by one of the amino groups of the diamine, followed by cyclization and subsequent oxidation to form the aromatic quinoxaline ring. This method avoids the often-challenging synthesis of the 1,2-diketone itself. nih.gov
While the condensation can occur thermally, often in refluxing ethanol (B145695) or acetic acid, the use of a catalyst significantly improves reaction rates, yields, and allows for milder conditions. nih.govtandfonline.com A vast array of catalytic systems have been developed, which can be broadly categorized as follows:
Lewis Acids: Various Lewis acids effectively catalyze the cyclocondensation by activating the carbonyl groups towards nucleophilic attack by the diamine. Common examples include copper(II) sulfate (B86663) (CuSO₄·5H₂O), gallium(III) triflate (Ga(OTf)₃), and iron(III) chloride (FeCl₃). nih.govnih.govresearchgate.net Elemental iodine (I₂) is also frequently used, acting as a mild Lewis acid catalyst. nih.govsapub.orgnih.gov
Brønsted Acids: Protic acids are excellent catalysts for this reaction, promoting both carbonyl activation and the dehydration step. Catalysts such as p-toluenesulfonic acid (p-TsOH), sulfamic acid, and various sulfonic acids have proven highly effective. chim.itnih.govtandfonline.comresearchgate.net Brønsted acidic ionic liquids have also been employed as recyclable catalysts, particularly in solvent-free protocols. aip.org
Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, numerous solid-supported catalysts have been developed. These include metal oxides like alumina (B75360) (Al₂O₃) and zirconia (ZrO₂), clays (B1170129) such as montmorillonite (B579905) K-10, silica-supported acids (e.g., HClO₄·SiO₂), and functionalized polymers. nih.govrsc.orgchim.itnih.govtandfonline.com These catalysts are particularly advantageous for green chemistry applications due to their ease of separation and potential for recyclability. ias.ac.inscispace.com
| Catalyst Type | Catalyst Example | Typical Reactants | Solvent | Conditions | Reported Yields | Reference |
|---|---|---|---|---|---|---|
| Lewis Acid | Iodine (I₂) | o-Phenylenediamine, 1,2-Diketone | DMSO or EtOH/H₂O | RT or Microwave | 80-99% | nih.govmdpi.comnih.gov |
| Lewis Acid | CuSO₄·5H₂O | o-Phenylenediamine, 1,2-Diketone | Ethanol/Water | Room Temperature | High | nih.govorientjchem.org |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | o-Phenylenediamine, 1,2-Diketone | Solvent-free (Grinding) | Room Temperature | 90-98% | tandfonline.com |
| Brønsted Acid | p-Dodecylbenzenesulfonic acid (DBSA) | o-Phenylenediamine, Benzil | Water | Room Temperature | High | tandfonline.com |
| Heterogeneous | Al₂O₃–ZrO₂ | o-Phenylenediamine, Phenacyl bromide | DMF | Room Temperature | Excellent | tandfonline.com |
| Heterogeneous | Sulfated Polyborate | o-Phenylenediamine, 1,2-Diketone | Solvent-free | 80 °C | High | ias.ac.in |
| Heterogeneous | Cellulose (B213188) Sulfuric Acid | Diamines, α-Bromoacetyl coumarins | Solvent-free (Grinding) | Room Temperature | Good to Excellent | tandfonline.com |
In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for quinoxaline synthesis. These protocols aim to minimize waste, avoid hazardous solvents, and reduce energy consumption.
Solvent-Free Synthesis: A number of procedures have been developed that proceed under solvent-free conditions, often involving the simple grinding of reactants with a solid catalyst at room temperature (mechanochemistry). rsc.orgtandfonline.com Catalysts like p-TsOH, cellulose sulfuric acid, and sulfated polyborate are highly effective in these solid-state reactions, which are characterized by short reaction times, simple work-up procedures, and high yields. tandfonline.comtandfonline.comias.ac.in
Green Solvents: Replacing traditional organic solvents like acetic acid or DMF with environmentally benign alternatives is a key strategy. Water and ethanol are ideal green solvents for this transformation. nih.govnih.gov The use of surfactant-type catalysts or phase-transfer catalysts can enhance reactivity in aqueous media. tandfonline.com Microwave-assisted synthesis, particularly in aqueous ethanol, offers a significant acceleration of the reaction, reducing both time and energy input. sapub.orgnih.gov
| Protocol | Method | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Conventional | Thermal Condensation | Reflux in ethanol or acetic acid (2–12 h) | Simple setup | Long reaction times, use of organic acids, moderate yields | nih.govtandfonline.com |
| Green | Solvent-Free Grinding | Mortar and pestle with solid catalyst (5–15 min) | Rapid, no solvent waste, easy work-up, high yields | Not suitable for all substrates, requires solid catalyst | rsc.orgtandfonline.com |
| Green | Microwave-Assisted | Aqueous ethanol with catalyst (2–10 min) | Extremely fast, reduced energy use, high yields | Requires specialized microwave equipment | sapub.orgnih.gov |
| Green | Catalysis in Water | Room temperature with surfactant catalyst | Environmentally benign solvent, mild conditions | May require specific catalysts for substrate solubility | nih.govtandfonline.com |
Oxidative cyclization methods provide an alternative to the direct use of 1,2-dicarbonyl compounds. In these strategies, a precursor is oxidized in situ to generate the reactive dicarbonyl intermediate, or the final cyclization step involves an oxidation event. A prominent example is the reaction of o-phenylenediamines with α-hydroxy ketones. nih.govmdpi.comresearchgate.net For the synthesis of this compound, this would involve reacting o-phenylenediamine with 2-hydroxy-1-(4-iodophenyl)ethanone. A catalytic system, such as iodine in DMSO, serves a dual role: DMSO acts as the oxidant to convert the α-hydroxy ketone to the corresponding 1,2-diketone, and iodine catalyzes the subsequent cyclocondensation. nih.govmdpi.com Other strategies include the oxidative coupling of epoxides with 1,2-diamines and the annulation of terminal alkynes with o-phenylenediamines using an oxidant. nih.govthieme-connect.com
Intramolecular cyclization strategies offer a different synthetic design, where the quinoxaline ring is formed from a single precursor that already contains the necessary atoms. One such approach is the reductive cyclization of an appropriately substituted o-nitroaniline. sapub.org For instance, an N-substituted 2-nitroaniline (B44862) can be reduced (e.g., using H₂/Pd-C) to the corresponding 1,2-diamine, which then undergoes spontaneous intramolecular cyclization to form a quinoxalinone or a related structure. sapub.org More modern approaches include the electrochemical-oxidation-induced intramolecular annulation of N-aryl enamines, which allows for the construction of the quinoxaline ring under mild, metal-free conditions. rsc.orgrsc.org These methods provide access to diverse quinoxaline derivatives from precursors that are conceptually different from the classical diamine and dicarbonyl starting materials.
Ring Transformation Reactions
Ring transformation reactions offer a sophisticated route to quinoxaline derivatives by rearranging a pre-existing heterocyclic system. One notable example is the Beirut reaction, which involves the transformation of a benzofuroxan (B160326) ring into a quinoxaline 1,4-dioxide ring.
In this approach, benzofuroxan (a benzofurazan-N-oxide) reacts with an enamine or an enolate derived from a ketone or β-dicarbonyl compound. For the synthesis of a this compound precursor, a potential pathway would involve the reaction of benzofuroxan with an enamine derived from a 4-iodoacetophenone derivative. The reaction proceeds through a nucleophilic attack of the enamine on the benzofuroxan ring, leading to a ring-opening and subsequent cyclization to form the six-membered pyrazine dioxide ring characteristic of quinoxaline 1,4-dioxides. The resulting N-oxide can then be deoxygenated using appropriate reducing agents, such as phosphorus trichloride (B1173362) (PCl₃) or sodium dithionite, to yield the final quinoxaline product. While versatile, the availability of the specific substituted precursors is a key consideration for this method.
Specific Synthetic Routes Towards this compound
More direct and widely employed methods involve the construction of the quinoxaline ring from acyclic precursors.
The most traditional and straightforward synthesis of quinoxalines is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. To synthesize this compound, o-phenylenediamine is reacted with a 1,2-dicarbonyl precursor bearing the 4-iodophenyl group.
Using 4-Iodobenzil: The reaction of o-phenylenediamine with 4-iodobenzil (1-(4-iodophenyl)-2-phenylethane-1,2-dione) provides a direct route. The condensation typically occurs in a solvent like ethanol or acetic acid, often with heating, to afford 2-(4-iodophenyl)-3-phenylquinoxaline.
Using 4-Iodophenacyl Halides: An alternative and common precursor is an α-haloketone, such as a 4-iodophenacyl halide (e.g., 2-bromo-1-(4-iodophenyl)ethan-1-one). The reaction with o-phenylenediamine is believed to proceed via the initial formation of a dihydroquinoxaline intermediate, which subsequently undergoes oxidation to the aromatic quinoxaline. This oxidation can occur in situ, often facilitated by air or the reaction conditions themselves. This method is highly effective and frequently used for synthesizing 2-arylquinoxalines. For instance, a similar reaction between o-phenylenediamine and 2-(4-bromophenyl)-2-oxoacetaldehyde (B1267532) in ethanol at room temperature has been reported to produce 2-(4-bromophenyl)quinoxaline (B1269312) in high yield (92.5%). ripublication.com
| Precursor | Diamine | Typical Conditions | Product |
| 4-Iodobenzil | o-Phenylenediamine | Ethanol or Acetic Acid, Reflux | 2-(4-Iodophenyl)-3-phenylquinoxaline |
| 4-Iodophenacyl Bromide | o-Phenylenediamine | Ethanol, Room Temp. or Reflux | This compound |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for synthesizing substituted bi-aryl systems like this compound.
The Suzuki-Miyaura coupling is a particularly effective strategy. This reaction typically involves the coupling of an organoboron compound with an organohalide. To form this compound, two primary approaches are feasible:
Coupling of 2-chloroquinoxaline with (4-iodophenyl)boronic acid .
Coupling of 2-(4-iodophenyl)halide (e.g., 2-bromo-6-(4-iodophenyl)quinoxaline) with a suitable boronic acid.
The first approach is more direct for the target compound. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄). The choice of solvent, base, and ligand is crucial for achieving high yields.
The Heck reaction , which couples an organohalide with an alkene, could also be envisioned as a route. For example, 2-haloquinoxaline could be coupled with 4-iodostyrene. However, for the direct synthesis of 2-arylquinoxalines, the Suzuki-Miyaura reaction is generally more common and efficient.
| Coupling Partners | Catalyst System | Base | Solvent |
| 2-Chloroquinoxaline + (4-Iodophenyl)boronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Na₂CO₃ | Dioxane/Water or Toluene (B28343) |
| 2-Bromoquinoxaline + (4-Iodophenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene |
Another advanced strategy involves the direct introduction of an iodine atom onto a pre-formed 2-phenylquinoxaline (B188063) scaffold. This C-H functionalization avoids the need to synthesize halogenated precursors. The target reaction is an electrophilic aromatic substitution on the pendant phenyl ring.
Direct iodination can be achieved using an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of an acid catalyst or an oxidizing agent to generate a more potent electrophilic iodine species ("I⁺"). researchgate.netresearchgate.net Given that the quinoxaline moiety is electron-withdrawing, the pendant phenyl ring is deactivated. However, the para-position is generally sterically accessible and electronically favored for substitution.
A typical procedure would involve reacting 2-phenylquinoxaline with NIS in a strong acid like trifluoroacetic acid or sulfuric acid. The regioselectivity of the iodination (i.e., ensuring substitution at the desired 4-position of the phenyl ring) is a critical challenge and may be influenced by steric hindrance and the specific reaction conditions employed. While direct C-H functionalization is an atom-economical approach, it may require significant optimization to achieve high selectivity and yield for this specific substrate.
Reaction Conditions and Optimization
The reaction conditions, particularly temperature, play a critical role in the synthesis of this compound, influencing reaction rates, yields, and selectivity. Pressure is generally not a significant variable in these syntheses, with most reactions being conducted at atmospheric pressure.
Temperature:
Condensation Reactions (2.2.1): The condensation of o-phenylenediamine with α-dicarbonyls or α-haloketones can often proceed at room temperature. nih.govsapub.org However, heating to reflux (typically 60-100 °C) is frequently employed to increase the reaction rate and drive the reaction to completion, particularly with less reactive substrates. Some protocols report excellent yields at room temperature, which can be advantageous for preventing side reactions. rsc.org
Direct C-H Iodination (2.2.3): Electrophilic iodination reactions can have varied temperature requirements depending on the reactivity of the substrate and the iodinating agent. Reactions with highly activated arenes may proceed at room temperature, but for a deactivated system like 2-phenylquinoxaline, moderate heating may be necessary to achieve a reasonable reaction rate.
Pressure:
Standard synthetic methods for quinoxalines, including condensation and palladium-catalyzed couplings, are typically performed at atmospheric pressure. While microwave-assisted synthesis, which generates elevated pressure within a sealed vessel, can be used to accelerate these reactions, high pressure is not a conventional parameter for optimization in these specific transformations. udayton.edu The focus remains on optimizing temperature, catalyst, solvent, and reactants.
Catalyst Loading and Reusability
The efficiency of quinoxaline synthesis is significantly influenced by the amount of catalyst used. Research into heterogeneous catalysts, such as alumina-supported molybdophosphovanadates (AlCuMoVP), demonstrates that catalyst loading is a critical parameter. In one study, increasing the amount of AlCuMoVP catalyst from 50 mg to 100 mg resulted in an increase in quinoxaline yield from 85% to 92%. nih.gov However, a further increase to 150 mg of the catalyst only marginally increased the yield to 93%, indicating that 100 mg is the optimal loading for that specific reaction. nih.gov
The reusability of catalysts is a cornerstone of green chemistry, aiming to reduce waste and cost. Heterogeneous catalysts are particularly advantageous in this regard. For instance, alumina-supported heteropolyoxometalates can be recovered by simple filtration after the reaction, washed, dried, and reused over several cycles without a significant loss of catalytic activity. nih.govresearchgate.net Similarly, other catalytic systems have shown excellent reusability. Graphene oxide used as a carbon catalyst in a one-pot synthesis of quinoxalines was easily recovered and reused for up to four runs without a notable decrease in product yield. nih.gov An organocatalyst, nitrilotris(methylenephosphonic acid), has also been shown to be recyclable for several consecutive cycles with only a slight change in the yield of the quinoxaline product. nih.gov
Table 1: Effect of Catalyst Loading on Quinoxaline Yield
| Catalyst | Catalyst Loading (mg) | Yield (%) |
|---|---|---|
| AlCuMoVP | 50 | 85 |
| AlCuMoVP | 100 | 92 |
| AlCuMoVP | 150 | 93 |
Reaction conditions: o-phenylenediamine (1 mmol), benzyl (B1604629) (1 mmol), toluene (7 mL), 25°C, 120 min. nih.gov
Solvent Selection and Medium Engineering
The choice of solvent plays a pivotal role in the synthesis of quinoxaline derivatives, affecting reaction rates, yields, and environmental impact. A variety of solvents have been employed, including toluene, acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO). nih.govnih.govmdpi.com Toluene has been effectively used as the reaction medium for syntheses involving alumina-supported heteropolyoxometalates at room temperature. nih.govresearchgate.net
In a push towards more environmentally friendly processes, significant efforts have been made in "medium engineering." This includes the use of greener solvents or conducting reactions under solvent-free conditions. Water has been successfully used as a green solvent for the synthesis of quinoxalines, facilitated by catalysts like ionic liquid-functionalized cellulose or Montmorillonite K-10. nih.gov Solvent-free, or solid-state, reactions represent another sustainable approach. The synthesis of quinoxalines has been achieved by grinding a mixture of an o-phenylenediamine, a 1,2-dicarbonyl compound, and a heteropoly acid catalyst in a mortar at room temperature, eliminating the need for any solvent. growingscience.com Advanced medium engineering also explores the use of supercritical fluids; for example, supercritical carbon dioxide (scCO₂) has been used as a solvent for related palladium-catalyzed Heck reactions, highlighting its potential for cleaner chemical production. beilstein-journals.org
Table 2: Solvent Effect on Quinoxaline Synthesis
| Catalyst | Solvent | Key Advantage |
|---|---|---|
| Alumina-Supported Heteropolyoxometalates | Toluene | Effective at room temperature. nih.gov |
| Ionic Liquid Functionalized Cellulose | Water | "Green" solvent system. nih.gov |
| Ammonium Bifluoride | Aqueous Ethanol | Mild reaction conditions. nih.gov |
Reaction Time and Monitoring
The time required for the synthesis of quinoxalines can vary dramatically depending on the specific methodology, catalyst, and reaction conditions, ranging from several hours to just a few minutes. nih.govmdpi.com For instance, when using an alumina-supported AlCuMoVP catalyst in toluene at room temperature, the yield of quinoxaline increased with time, reaching a plateau at 120 minutes. nih.gov In contrast, highly efficient catalytic systems can significantly shorten the reaction duration. The use of a TiO₂-Pr-SO₃H solid acid catalyst at room temperature allowed for the synthesis of quinoxaline derivatives in just 10 minutes. mdpi.com Similarly, solvent-free grinding with heteropoly acids can yield the desired product in as little as 2-4 minutes. growingscience.com
The progress of these reactions is typically monitored using Thin Layer Chromatography (TLC). nih.govgrowingscience.com This technique allows chemists to quickly and efficiently track the consumption of the starting materials (such as o-phenylenediamine and the dicarbonyl compound) and the formation of the quinoxaline product. nih.govgrowingscience.com Once TLC indicates that the reaction is complete, the work-up procedure can be initiated. nih.gov
Yields and Selectivity
High yields and selectivity are primary goals in the synthesis of this compound and its analogues. The condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds is generally highly selective, often yielding the desired quinoxaline as the sole product. For example, using alumina-supported heteropolyoxometalates (AlCuMoVP and AlFeMoVP) as catalysts, quinoxaline was obtained with 100% selectivity. nih.gov
Yields for quinoxaline synthesis are frequently reported to be high to excellent, often exceeding 80-90%. Various catalytic systems have proven effective in achieving these high yields.
Alumina-supported AlCuMoVP catalyst in toluene at room temperature afforded a 92% isolated yield of 2,3-diphenylquinoxaline. nih.govresearchgate.net
An organocatalytic approach using nitrilotris(methylenephosphonic acid) resulted in product yields ranging from 80% to 97%. nih.gov
The use of bentonite K-10 clay in ethanol at room temperature provided a 95% yield in 20 minutes. mdpi.com
A zinc triflate catalyst in acetonitrile at room temperature produced yields up to 90%. mdpi.com
Syntheses of various bromo-substituted quinoxalines, which are structurally related to the target compound, have been reported with yields between 85% and 91%. nih.gov
These results underscore the efficiency of modern synthetic methods in producing the quinoxaline scaffold with high purity and in substantial quantities.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Benzene-1,2-diamine |
| 2-(4-iodophenyl)-2-oxoacetaldehyde |
| Alumina-supported molybdophosphovanadates (AlCuMoVP) |
| Graphene oxide |
| Nitrilotris(methylenephosphonic acid) |
| Toluene |
| Acetonitrile |
| Dimethyl sulfoxide (DMSO) |
| Ionic liquid-functionalized cellulose |
| Montmorillonite K-10 |
| Supercritical carbon dioxide (scCO₂) |
| TiO₂-Pr-SO₃H |
| o-phenylenediamine |
| 2,3-diphenylquinoxaline |
| Bentonite K-10 clay |
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it reveals detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of 2-(4-Iodophenyl)quinoxaline provides a definitive fingerprint of its proton environments. The spectrum is characterized by distinct signals corresponding to the protons on the quinoxaline (B1680401) core and the iodophenyl substituent.
The quinoxaline ring system gives rise to a complex set of multiplets in the downfield region of the spectrum, typically between δ 7.7 and 9.3 ppm. The proton at the C3 position (H3) is highly deshielded due to the adjacent nitrogen atoms and the aromatic ring current, appearing as a singlet around δ 9.3 ppm. The protons on the benzo- portion of the quinoxaline ring (H5, H6, H7, H8) appear as multiplets, often as two pairs of doublet of doublets, due to ortho- and meta-couplings.
The 4-iodophenyl ring protons exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the iodine atom (H2' and H6') are expected to resonate at a different chemical shift than the protons meta to the iodine (H3' and H5'). Due to the electron-withdrawing nature of the quinoxaline ring and the influence of the iodine atom, these protons are also found in the aromatic region. The ortho-protons (H3', H5') typically appear as a doublet around δ 8.0-8.2 ppm, while the meta-protons (H2', H6') appear as a doublet at a slightly more upfield position, around δ 7.8-7.9 ppm, both with a typical ortho-coupling constant (³JHH) of approximately 8.0 Hz.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Quaternary carbons (those without attached protons) typically show weaker signals. The spectrum for this compound is expected to show 10 distinct signals, as the symmetry of the 4-iodophenyl ring makes C2'/C6' and C3'/C5' chemically equivalent.
The carbons of the quinoxaline ring resonate in the range of δ 128-152 ppm. The C2 and C3 carbons are significantly downfield due to the electron-withdrawing effect of the adjacent nitrogen atoms, with C2 (attached to the iodophenyl group) appearing around δ 151 ppm and C3 around δ 143 ppm. The quaternary carbons of the fused benzene (B151609) ring (C4a, C8a) are also distinct, typically appearing around δ 141-142 ppm.
In the 4-iodophenyl ring, the carbon directly bonded to the iodine atom (C4') is shielded and its chemical shift is found significantly upfield, around δ 98-100 ppm. The ipso-carbon (C1') attached to the quinoxaline ring appears around δ 136 ppm. The remaining aromatic carbons (C2'/C6' and C3'/C5') are found in the typical aromatic region of δ 129-138 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. science.govyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent protons on the quinoxaline's benzo ring (H5-H6, H6-H7, H7-H8). Similarly, a strong cross-peak would connect the ortho-coupled protons on the iodophenyl ring (H2'/H6' with H3'/H5'). The singlet for H3 would not show any cross-peaks.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹JCH). sdsu.edu It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the proton signal for H3 would show a correlation to the carbon signal for C3, and the proton signals for H5/H6/H7/H8 would correlate to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is essential for connecting different fragments of the molecule and identifying quaternary carbons. sdsu.edu Key HMBC correlations would include the H3 proton showing a cross-peak to the C2 and C4a carbons. The protons of the iodophenyl ring (H2'/H6' and H3'/H5') would show correlations to the C2 carbon of the quinoxaline ring, confirming the connection point between the two ring systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₄H₉IN₂) is 332 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
In a typical mass spectrum, a prominent molecular ion peak ([M]⁺• or [M+H]⁺) would be observed at m/z 332 or 333, respectively. The presence of iodine is readily identified, as it is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for the molecular ion is expected, unlike for bromine or chlorine containing compounds. whitman.edu
The fragmentation of the molecular ion under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways. A characteristic fragmentation would be the loss of the iodine atom, leading to a significant fragment ion at m/z 205 (C₁₄H₉N₂⁺). youtube.com Another possible fragmentation pathway involves the cleavage of the quinoxaline ring. The loss of HCN (27 Da) from the quinoxaline moiety is a common fragmentation for such heterocyclic systems.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the aromatic rings. scialert.net
Aromatic C-H stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.
Aromatic C=C and C=N stretching: A series of medium to strong bands would appear in the 1400-1650 cm⁻¹ region, characteristic of the quinoxaline and phenyl rings. researchgate.net
Aromatic C-H in-plane and out-of-plane bending: These vibrations give rise to a complex pattern in the fingerprint region (below 1400 cm⁻¹). Strong bands in the 700-900 cm⁻¹ region are particularly diagnostic of the substitution pattern on the aromatic rings.
C-I stretching: A weak to medium absorption band corresponding to the carbon-iodine bond stretch is expected in the far-infrared region, typically around 500-600 cm⁻¹.
FT-Raman spectroscopy provides complementary information. Due to the polarizability of the aromatic π-systems, the ring stretching vibrations often give very strong signals in the Raman spectrum.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy provides insights into the electronic transitions within the molecule and its resulting photophysical properties, such as color and fluorescence.
The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like THF or DMSO, is expected to show intense absorption bands in the ultraviolet region. semanticscholar.org These absorptions arise from π→π* electronic transitions within the extended conjugated system of the quinoxaline and iodophenyl rings. scholaris.ca Typically, quinoxaline derivatives exhibit two main absorption regions: a higher energy band around 250-300 nm and a lower energy, long-wavelength absorption band between 350-400 nm. scholaris.caresearchgate.net The exact position and intensity of these bands can be influenced by solvent polarity.
Many quinoxaline derivatives are known to be fluorescent, emitting light upon excitation with UV radiation. semanticscholar.orgnih.gov The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (a phenomenon known as the Stokes shift). The emission maximum (λ_em) for quinoxaline-based fluorophores can vary widely depending on the substitution and solvent, but often falls within the blue to green region of the visible spectrum. scholaris.ca The presence of the heavy iodine atom might influence the fluorescence properties, potentially leading to a decrease in fluorescence quantum yield due to the heavy-atom effect, which can promote intersystem crossing to the triplet state.
Table 5: Predicted Photophysical Properties for this compound.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The subsequent diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the positions of individual atoms can be inferred.
The key structural parameter of interest in these molecules is the dihedral angle between the quinoxaline ring system and the phenyl ring. For instance, in 2-(4-Fluorophenyl)quinoxaline, this angle is reported to be 22.2(3)°. nih.govresearchgate.net In contrast, the larger bromine atom in 2-(4-Bromophenyl)quinoxaline (B1269312) results in a nearly coplanar arrangement, with a dihedral angle of just 2.1(2)°. nih.gov Given the even larger van der Waals radius of iodine, it is plausible that steric hindrance would lead to a more twisted conformation in this compound compared to its bromo counterpart.
The crystal packing is expected to be stabilized by a combination of van der Waals forces and potentially weak intermolecular interactions. Aromatic π–π stacking interactions, if present, would be influenced by the relative orientation of the quinoxaline and iodophenyl rings. nih.gov
Illustrative Crystallographic Data for Halogenated Phenylquinoxalines
| Parameter | 2-(4-Fluorophenyl)quinoxaline nih.govresearchgate.net | 2-(4-Bromophenyl)quinoxaline nih.gov |
| Molecular Formula | C₁₄H₉FN₂ | C₁₄H₉BrN₂ |
| Crystal System | Monoclinic | Not Specified |
| Dihedral Angle (°) | 22.2 (3) | 2.1 (2) |
This table presents data from closely related compounds to infer the likely structural properties of this compound.
Other Advanced Characterization Techniques
Beyond XRD, other sophisticated techniques can be employed to probe the electronic structure and properties of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying compounds with unpaired electrons. researchgate.netnih.gov As this compound is a closed-shell molecule in its ground state, it would be EPR-silent. However, the technique could be applied to study its radical ions (anion or cation radicals) generated through electrochemical or chemical means. abechem.com The resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule, offering insights into the electronic structure of its frontier molecular orbitals. abechem.com
Photoelectron Spectroscopy (PES)
Photoelectron Spectroscopy (PES) is a technique used to measure the ionization potentials of a molecule, providing information about the energies of its occupied molecular orbitals. In a PES experiment, a sample is irradiated with high-energy photons (usually UV or X-rays), causing the ejection of electrons. The kinetic energies of these photoelectrons are measured, and from this, the binding energies of the electrons can be determined.
For this compound, PES could be used to experimentally determine the energies of the π-orbitals associated with the quinoxaline and iodophenyl rings, as well as the lone pair orbitals on the nitrogen atoms. This data would provide a direct measure of the electronic effects of the iodo-substituent on the quinoxaline core and would be valuable for benchmarking theoretical calculations.
Reactivity and Chemical Transformations of 2 4 Iodophenyl Quinoxaline
Reactions at the Quinoxaline (B1680401) Core
The quinoxaline ring, a benzopyrazine, is an electron-deficient heteroaromatic system. This electronic nature dictates its reactivity towards various reagents.
Electrophilic aromatic substitution on the benzene (B151609) ring of the quinoxaline core is generally challenging due to the deactivating effect of the pyrazine (B50134) ring. The nitrogen atoms withdraw electron density from the carbocyclic ring, making it less susceptible to attack by electrophiles. thieme-connect.com
Nitration of the parent quinoxaline molecule has been studied, and it typically requires harsh conditions, such as the use of a mixture of concentrated nitric and sulfuric acids. masterorganicchemistry.comrsc.orgchemguide.co.uk The reaction yields a mixture of 5-nitro- and 6-nitroquinoxaline, with the 5-isomer being the major product. The presence of the 2-(4-iodophenyl) substituent is expected to further influence the regioselectivity of such reactions. The phenyl group at the 2-position can exert a directing effect, although the strong deactivating nature of the quinoxaline core remains the dominant factor. Detailed studies on the direct nitration of 2-(4-iodophenyl)quinoxaline are not extensively reported, but it can be anticipated that the reaction would require forcing conditions and likely result in a mixture of isomers, with substitution occurring on the benzo portion of the quinoxaline ring.
The electron-deficient nature of the pyrazine ring in quinoxaline makes it susceptible to nucleophilic attack. In 2-substituted quinoxalines, such as this compound, nucleophilic substitution can occur at the C3 position. Studies on 2-phenylquinoxaline (B188063) have shown that it can react with organolithium reagents, leading to the formation of 2,3-disubstituted quinoxalines. nih.gov The reaction proceeds via an initial nucleophilic addition to the C=N bond, followed by oxidation of the resulting dihydroquinoxaline intermediate to restore aromaticity. The presence of the 4-iodophenyl group is unlikely to significantly alter this reactivity pathway at the quinoxaline core.
The nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides. The oxidation of quinoxalines can be achieved using various oxidizing agents, such as peroxy acids. This transformation can be useful for modifying the electronic properties of the quinoxaline system and for enabling further functionalization. For instance, the resulting N-oxides can facilitate nucleophilic substitution reactions.
The quinoxaline ring can undergo reduction under various conditions. Catalytic hydrogenation of quinoxaline derivatives can lead to the formation of 1,2,3,4-tetrahydroquinoxalines. researchgate.net For example, the electrolytic reduction of a related pyrrolo[3,4-b]pyrazine derivative in the presence of chlorotrimethylsilane (B32843) has been reported to yield a dihydroquinoxalinone after subsequent reaction with methyl acrylate. sapub.org The specific conditions for the reduction of this compound would determine the extent of reduction, potentially affecting either the pyrazine ring or the iodophenyl group.
The quinoxaline scaffold can be synthesized through condensation reactions, and this reactivity can also be applied to modify existing quinoxaline derivatives. nih.govyoutube.comresearchgate.net The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While this compound is already formed, further condensation or cyclization reactions can be envisioned if appropriate functional groups are introduced onto the quinoxaline core or the phenyl substituent. For instance, the introduction of an amino group on the quinoxaline ring could allow for subsequent cyclization reactions to build more complex heterocyclic systems. rsc.org
Reactions Involving the Iodophenyl Moiety
The carbon-iodine bond in the 4-iodophenyl group is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are highly valuable for the synthesis of complex molecules with diverse functionalities. A study on the closely related 2-(4-bromophenyl)quinoxaline (B1269312) has demonstrated its utility in Sonogashira coupling reactions. jcsp.org.pk
Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | 2-(4-Alkynylphenyl)quinoxaline |
| Suzuki Coupling | Boronic Acid/Ester | Pd(0) or Pd(II) catalyst, Base | 2-(4-Aryl/Vinylphenyl)quinoxaline |
| Heck Reaction | Alkene | Pd(0) catalyst, Base | 2-(4-Alkenylphenyl)quinoxaline |
| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, Ligand, Base | 2-(4-Aminophenyl)quinoxaline |
Formation of Derivatives and Analogues
The quinoxaline core and the phenyl substituent of this compound can be modified to generate a wide array of derivatives and analogues with potentially interesting chemical and physical properties.
The nitrogen atoms in the quinoxaline ring are nucleophilic and can undergo alkylation and acylation reactions.
Alkylation: N-alkylation of the quinoxaline ring can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The reaction typically occurs at one of the nitrogen atoms, leading to the formation of a quaternized quinoxalinium salt. The specific conditions, such as the nature of the alkylating agent, the solvent, and the base, will influence the outcome of the reaction.
Acylation: Acylation of the quinoxaline nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group onto one of the nitrogen atoms, forming an N-acylquinoxalinium species. These acylated derivatives can serve as intermediates for further functionalization.
To form derivatives such as Schiff bases or amides, the this compound molecule must first be functionalized with an appropriate group, such as an amine or a carboxylic acid. This can be readily achieved through the cross-coupling reactions described in section 4.2.1. For example, a Suzuki-Miyaura coupling with a protected aminophenylboronic acid or a carboxyphenylboronic acid can introduce the desired functional handle.
Schiff Bases: Once a 2-(4-aminophenyl)quinoxaline derivative is synthesized, the amino group can be condensed with various aldehydes or ketones to form Schiff bases (imines). These reactions are typically carried out in a suitable solvent, often with acid or base catalysis, and may require the removal of water to drive the reaction to completion.
Amides: If a 2-(4-carboxyphenyl)quinoxaline derivative is prepared, the carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation usually requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
| Initial Derivative | Reagent | Product |
|---|---|---|
| 2-(4-Aminophenyl)quinoxaline | Aldehyde or Ketone | Schiff Base |
| 2-(4-Carboxyphenyl)quinoxaline | Amine, Coupling Agent | Amide |
The this compound scaffold can be utilized as a building block for the synthesis of more complex, fused-ring systems. One powerful strategy is the intramolecular Heck reaction. wikipedia.org If a suitable olefinic side chain is introduced onto the quinoxaline nucleus or the phenyl ring (for example, via a cross-coupling reaction), an intramolecular palladium-catalyzed cyclization between the aryl iodide and the double bond can lead to the formation of a new ring fused to the initial structure. Another approach involves the synthesis of pyrrolo[1,2-a]quinoxalines, which can be achieved through various synthetic routes, including iodine-catalyzed C-H activation or Pictet-Spengler type reactions of appropriately substituted precursors derived from the quinoxaline core. rsc.orgunisi.it
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide array of molecular properties with a favorable balance of accuracy and computational cost. ajchem-a.com For 2-(4-Iodophenyl)quinoxaline, DFT calculations are instrumental in understanding its fundamental characteristics.
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly employed for this purpose. ajchem-a.comnih.gov
The key conformational feature of this compound is the dihedral angle between the quinoxaline (B1680401) ring system and the 4-iodophenyl ring. This angle determines the degree of planarity of the molecule, which in turn influences its electronic and photophysical properties. Calculations for similar 2-phenylquinoxaline (B188063) systems show that the two aromatic rings are typically twisted relative to each other to minimize steric hindrance. mdpi.com The optimized geometry is confirmed to be a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This table presents typical expected values for the key parameters based on DFT studies of analogous structures. Actual values would be derived from a specific DFT calculation.
| Parameter | Description | Predicted Value |
| Bond Lengths | ||
| C-I | Carbon-Iodine bond length in the phenyl ring | ~2.10 Å |
| C-C (inter-ring) | Bond connecting the phenyl and quinoxaline rings | ~1.48 Å |
| C-N (quinoxaline) | Average Carbon-Nitrogen bond length in the quinoxaline ring | ~1.33 Å |
| Bond Angles | ||
| C-C-I | Angle within the iodophenyl group | ~120° |
| C-N-C | Angle within the quinoxaline ring | ~117° |
| Dihedral Angle | ||
| Quinoxaline-Phenyl | Torsional angle between the two ring systems | 30° - 50° |
The electronic properties of a molecule are crucial for understanding its reactivity and optical behavior. DFT is used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. scielo.br For D-π-A (donor-pi-acceptor) systems containing quinoxaline as the acceptor, the HOMO is typically localized on the electron-donating part and the π-linker, while the LUMO is centered on the electron-accepting quinoxaline moiety. mdpi.comresearchgate.net In this compound, the HOMO would likely be distributed over the iodophenyl ring and the quinoxaline system, with the LUMO predominantly on the quinoxaline core.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. ajchem-a.com It maps the electrostatic potential onto the electron density surface. In an MEP map, negative potential regions (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack. Positive regions (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the quinoxaline ring are expected to be the most negative potential sites, making them targets for electrophiles. nih.gov
Table 2: Predicted Electronic Properties of this compound from DFT Calculations Note: These values are illustrative and based on calculations for similar aromatic heterocyclic compounds.
| Property | Description | Predicted Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~4.0 eV |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | 1.5 - 2.5 Debye |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic frequencies of the optimized structure, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level, allowing for a direct comparison with experimental data. nih.gov
This analysis allows for the assignment of specific vibrational modes (e.g., C-H stretching, C=N stretching, ring deformations) to the observed spectral bands. mdpi.com For this compound, characteristic vibrations would include the stretching of the quinoxaline C=N bonds, the in-plane and out-of-plane bending of aromatic C-H bonds, and the C-I stretching mode, which typically appears at lower frequencies.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. nih.gov The calculations can help assign these bands to specific molecular orbital transitions, such as the π → π* transitions common in aromatic systems.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and stability of a molecule in various environments, such as in solution or bound to a biological target like a protein. nih.govutrgv.edu
For this compound, an MD simulation could be employed to understand its behavior in a biological system, for instance, if it were being investigated as a potential kinase inhibitor. semanticscholar.org The simulation would track the trajectory of the molecule within the protein's binding site, revealing the stability of its binding pose, key intermolecular interactions (like hydrogen bonds or π-π stacking), and conformational changes in both the ligand and the protein over the simulation period (typically nanoseconds to microseconds). nih.gov Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models use calculated molecular descriptors—numerical values that encode structural, electronic, or steric features—to build a mathematical equation that can predict the activity or property of new, untested compounds. nih.gov
In a QSPR context, molecular descriptors for a series of related quinoxaline derivatives could be correlated with their experimental spectroscopic data. For example, a QSPR model could be developed to predict the maximum absorption wavelength (λmax) in a UV-Vis spectrum or the chemical shifts in an NMR spectrum.
The descriptors used in such a model could include electronic parameters derived from DFT, such as HOMO and LUMO energies, the HOMO-LUMO gap, and dipole moment, as well as steric and topological indices. dntb.gov.ua By building a regression model (e.g., using Partial Least Squares, PLS), one could establish a quantitative relationship between these descriptors and the observed spectroscopic property. Such a model would be valuable for predicting the spectral characteristics of newly designed 2-arylquinoxaline derivatives without the need for immediate synthesis and experimental measurement.
Prediction of Reactivity Profiles
Computational chemistry provides powerful methodologies for predicting the reactivity of molecules like this compound. Through techniques such as Density Functional Theory (DFT), researchers can model the electronic structure of the molecule to forecast its behavior in chemical reactions. ox.ac.uk Key aspects of these analyses include the examination of Frontier Molecular Orbitals (FMOs), the mapping of the Molecular Electrostatic Potential (MEP), and the calculation of global reactivity descriptors.
The reactivity of this compound is dominated by two primary features: the electron-deficient quinoxaline ring system and the reactive carbon-iodine (C-I) bond on the phenyl group. The quinoxaline moiety, containing two nitrogen atoms, generally acts as an electron-withdrawing group, which influences the electron density across the entire molecule. Computational studies on various 2-substituted quinoxaline derivatives have shown that the electrochemical reduction often occurs on the quinoxaline ring, indicating its electron-accepting nature. abechem.com
The C-I bond is the most probable site for electrophilic attack and is particularly susceptible to oxidative addition by transition metal catalysts, such as palladium(0), which initiates many cross-coupling reactions. researchgate.net The MEP map of a similar molecule would be expected to show a region of positive electrostatic potential (electron deficiency) around the quinoxaline nitrogen atoms and a region of negative potential (electron richness) associated with the highly polarizable iodine atom, highlighting it as a site for interaction with electrophiles or metal centers.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting reactivity. For this compound, the HOMO would likely be localized on the iodophenyl ring, particularly the C-I bond and the iodine atom's lone pairs, making it the primary site for interaction with electrophiles. Conversely, the LUMO is expected to be distributed over the electron-deficient quinoxaline system, indicating its susceptibility to nucleophilic attack. abechem.com The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity.
Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These descriptors are invaluable for comparing the reactivity of a series of related compounds.
| Descriptor | Formula | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy (EHOMO) | - | Indicates the molecule's capacity to donate electrons. A higher energy level suggests greater reactivity towards electrophiles and easier oxidative addition. |
| LUMO Energy (ELUMO) | - | Indicates the molecule's capacity to accept electrons. A lower energy level suggests greater reactivity towards nucleophiles. The quinoxaline ring is the likely center for this activity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller energy gap implies lower kinetic stability and higher chemical reactivity, making it easier to excite the molecule electronically. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. It relates to the molecule's electronegativity. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. A smaller value (softness) indicates higher reactivity. |
| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of the molecule to accept electrons. This is a measure of its overall electrophilic nature. |
Reaction Mechanism Elucidation
Computational modeling, particularly with DFT, is a cornerstone for elucidating the complex mechanisms of reactions involving this compound. researchgate.net This is especially true for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, where this compound serves as an aryl halide substrate. ox.ac.ukorganic-chemistry.org These computational studies allow for the characterization of transition states and intermediates that are often too transient to be observed experimentally, providing a step-by-step map of the reaction pathway. nih.gov
A typical palladium-catalyzed cross-coupling reaction follows a catalytic cycle consisting of three main elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org
Oxidative Addition : This is the initial and often rate-determining step where the C-I bond of this compound reacts with a low-valent palladium(0) complex. nih.gov The palladium atom inserts itself into the C-I bond, breaking it and forming a new organopalladium(II) complex. Computational models can calculate the activation energy barrier for this step, providing insight into the reaction kinetics. researchgate.net The strength and polarizability of the C-I bond make it highly reactive in this step compared to C-Br or C-Cl bonds.
Transmetalation : In this step, the organic group from another reagent (e.g., an organoboron compound in a Suzuki reaction or a copper acetylide in a Sonogashira reaction) is transferred to the palladium(II) center, displacing the halide. libretexts.orgresearchgate.net DFT studies can model the structure of the intermediates and transition states involved in this ligand exchange, helping to understand the role of bases and other additives that are crucial for facilitating this process. researchgate.net
Reductive Elimination : This is the final step of the cycle, where a new carbon-carbon bond is formed between the two organic groups attached to the palladium center. The product is released, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. researchgate.net Computational analysis of this step helps to confirm the stereochemistry of the final product and to understand factors that might lead to side reactions. beilstein-journals.org
The table below outlines the key transformations in a hypothetical Suzuki-Miyaura reaction with this compound and the insights gained from computational elucidation.
| Reaction Step | Transformation | Computational Insights Provided |
|---|---|---|
| Catalyst Activation | Pd(II) precatalyst → Active Pd(0) species | Determination of the active catalytic species and the role of ligands in its formation and stability. |
| Oxidative Addition | Pd(0) + Ar-I → Ar-Pd(II)-I (where Ar = 2-Quinoxalinylphenyl) | Calculation of activation energy barriers, geometry of the transition state, and comparison of reactivity for different aryl halides (I, Br, Cl). nih.gov |
| Transmetalation | Ar-Pd(II)-I + R-B(OR)2 → Ar-Pd(II)-R + I-B(OR)2 | Modeling of the mechanism (e.g., open vs. closed pathways), role of the base in activating the organoboron species, and energetics of ligand exchange. researchgate.net |
| Reductive Elimination | Ar-Pd(II)-R → Ar-R + Pd(0) | Calculation of the energy barrier for C-C bond formation, determination of the product's geometry, and investigation of competing pathways like β-hydride elimination. |
Through these detailed computational investigations, a comprehensive picture of the reaction mechanism emerges. This understanding is crucial for optimizing reaction conditions, designing more efficient catalysts, and predicting the outcomes of new synthetic routes involving this compound and related compounds. nih.govmdpi.com
Applications in Advanced Materials and Catalysis
Optoelectronic Materials
The quinoxaline (B1680401) moiety is a well-established component in optoelectronic materials due to its electron-accepting nature and rigid, planar structure, which facilitates charge transport and luminescence. frontiersin.orgnih.gov 2-(4-Iodophenyl)quinoxaline acts as a key intermediate, allowing for the synthesis of sophisticated molecules through reactions at the carbon-iodine bond. This synthetic versatility is crucial for creating materials with optimized performance for various devices. chemicalbook.comchemblink.com
In the field of OLEDs, materials with high thermal stability and specific energy levels are required for efficient device operation. dakenchem.com Quinoxaline derivatives are frequently employed as electron-transporting materials, host materials, or emitters, particularly those capable of thermally activated delayed fluorescence (TADF). rsc.org
The compound this compound serves as a foundational scaffold for building complex OLED materials. Through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination at the iodophenyl position, various electron-donating or hole-transporting units (like carbazoles, triphenylamines, or phenoxazines) can be attached. This modular approach allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for optimizing charge injection, transport, and recombination within the OLED device. dakenchem.comrsc.org
Table 1: Performance of OLEDs Incorporating Quinoxaline-Based Emitters This table showcases examples of complex quinoxaline derivatives, illustrating the types of structures that can be synthesized from a precursor like this compound.
| Emitter Compound | Donor Group | Acceptor Core | Max. EQE (%) | Power Efficiency (lm W⁻¹) | Emission Color |
| PXZ-TTPZ | Phenoxazine | Tetrahydrophenazine | 15.3 | 41.0 | Green |
| PTZ-TTPZ | Phenothiazine | Tetrahydrophenazine | 14.7 | 34.6 | Yellow |
| DMAC-TTPZ | Dimethyl-dihydroacridine | Tetrahydrophenazine | 10.1 | 24.1 | Sky-blue |
Data sourced from studies on TADF emitters. rsc.org
Quinoxaline-based molecules are valuable as n-type or ambipolar organic semiconductors for applications in organic field-effect transistors (OFETs). nih.govresearchgate.net The electron-deficient nature of the quinoxaline ring system is key to their function. frontiersin.org To create high-performance semiconductors, this core is often integrated into larger π-conjugated systems, such as donor-acceptor (D-A) polymers. frontiersin.orgnih.gov
This compound is an ideal starting material for synthesizing these complex semiconductors. The reactive iodine site allows for its incorporation into polymeric chains via coupling reactions like Stille or Suzuki polymerization. frontiersin.org By polymerizing it with various electron-rich monomers (e.g., thiophene, fluorene, or indacenodithiophene derivatives), researchers can create D-A copolymers with tailored band gaps and charge carrier mobilities. frontiersin.org This control over the molecular architecture is critical for achieving the high performance and stability required for modern organic electronics. frontiersin.org
Table 2: Properties of a Quinoxaline-Based Semiconducting Polymer This table provides an example of a polymer that could be synthesized using a derivative of this compound as a monomer building block.
| Polymer | Donor Unit | Acceptor Unit | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) |
| PQ1 | Indacenodithiophene (IDT) | Quinoxaline | -5.48 | -2.20 (calculated) | 0.12 |
Data sourced from research on D-A conjugated polymers for OFETs. frontiersin.org
Quinoxaline is a representative fluorophore whose derivatives are widely used as fluorescent probes for sensing and imaging due to their sensitivity to the local environment. nih.govnih.gov Their emission properties can be modulated by attaching different functional groups, leading to changes in color or intensity in response to specific analytes or environmental conditions like polarity or pH. nih.govmdpi.com
The utility of this compound in this context lies in its role as a versatile platform for creating novel dyes. The iodophenyl group can be functionalized to introduce recognition moieties or to extend the π-conjugation of the system, which directly impacts the dye's photophysical properties. rsc.orgnih.gov For instance, coupling reactions can be used to attach groups that alter the intramolecular charge transfer (ICT) character of the molecule, leading to solvatochromic dyes that exhibit color shifts in different solvents, making them useful as polarity probes. nih.govnih.gov
Table 3: Photophysical Properties of a Quinoxaline-Based Solvatochromic Dye This table exemplifies the properties of a functional quinoxaline dye, a type of molecule accessible through the functionalization of this compound.
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| PQX (in DMSO) | 412 | 609 | 8000 | 0.01 |
Data for 2-[(1E)-2-(1H-Pyrrol-2-yl)ethenyl]-quinoxaline (PQX), a related quinoxaline derivative. nih.gov
In DSSCs, organic dyes play a crucial role in absorbing sunlight and injecting electrons into a semiconductor matrix. mdpi.com Quinoxaline is an effective electron-accepting unit and π-linker in the design of D-π-A (Donor-π-Acceptor) sensitizers. researchgate.netcase.edu Its inclusion in the dye's molecular structure helps to promote efficient intramolecular charge transfer upon photoexcitation, which is essential for high power conversion efficiencies. mdpi.comcase.edu
This compound serves as an intermediate for the synthesis of these sophisticated dyes. The iodine atom provides a convenient handle for introducing electron-donating groups (such as a triphenylamine) via coupling chemistry. case.edu This allows for the construction of a D-A or D-A-π-A framework where the 2-phenylquinoxaline (B188063) unit acts as the primary acceptor or part of the π-bridge, facilitating charge separation and leading to broad absorption spectra and improved photovoltaic performance. mdpi.comresearchgate.netrsc.org
Table 4: Photovoltaic Performance of DSSCs with Quinoxaline-Based Dyes This table shows performance data for DSSCs using complex quinoxaline dyes, which can be synthesized from precursors like this compound.
| Dye | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (ff) | Efficiency (η, %) |
| RC-21 | 7.96 | 0.61 | 0.68 | 3.30 |
| RC-22 | 12.00 | 0.64 | 0.72 | 5.56 |
Jsc = short-circuit current density; Voc = open-circuit voltage. Data sourced from studies on novel quinoxaline sensitizers. case.edu
Catalysis
Beyond materials science, quinoxaline derivatives are also important in the field of catalysis, primarily as ligands for transition metal complexes. The nitrogen atoms in the pyrazine (B50134) ring can coordinate to metal centers, influencing the metal's electronic properties and steric environment, thereby controlling its catalytic activity and selectivity.
The development of new ligands is central to advancing transition metal catalysis. The synthesis of quinoxaline-containing ligands often relies on building complex structures around the core heterocycle. Transition metal-catalyzed reactions are themselves a primary method for synthesizing a wide variety of substituted quinoxalines. dntb.gov.uarsc.org
In this synthetic landscape, this compound is a valuable intermediate. The reactive C-I bond can be used to link the quinoxaline moiety to other coordinating groups, such as phosphines, pyridines, or other heterocycles, through cross-coupling reactions. This allows for the creation of bidentate or polydentate ligands with precisely defined geometries. Such tailored ligands are instrumental in a range of catalytic transformations, including C-C and C-N bond formation, which are fundamental processes in organic synthesis. dntb.gov.uarsc.orgmdpi.com
Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding the applications of the chemical compound This compound in the areas of organocatalysis, heterogeneous catalysis, and specific analytical sensors as outlined.
While the broader class of quinoxaline derivatives is known for its diverse applications in these fields, the research detailing the unique properties and uses of the this compound variant is not present in the search results. The available literature focuses on the general quinoxaline scaffold or other specific derivatives.
Therefore, this article cannot be generated as per the strict instructions to focus solely on this compound for the following sections:
Analytical Chemistry
Chromogenic and Fluorogenic Anion Sensors:The development of anion sensors is a significant application for the quinoxaline class of compounds. However, the literature does not specifically mention or detail the use of this compound for this purpose.
To provide a scientifically accurate and authoritative article in strict adherence to the user's request, specific research on "this compound" is required. Generalizing from the properties of other quinoxaline compounds would not meet the specified constraints.
Future Research Directions and Outlook
Development of Novel Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives has traditionally involved the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines, often requiring conditions that are not environmentally friendly. ijirt.org The future of synthesizing 2-(4-Iodophenyl)quinoxaline and its analogues lies in the adoption of greener and more efficient technologies.
Sustainable and Eco-Friendly Approaches (e.g., Green Chemistry)
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and minimize the use of hazardous substances. ijirt.orgbenthamdirect.com For the synthesis of this compound, future research will likely concentrate on several key areas:
Green Solvents and Catalysts: A major focus will be the replacement of toxic organic solvents with environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. ijirt.orgresearchgate.net Research has already demonstrated the successful synthesis of quinoxalines in water at ambient or elevated temperatures, sometimes eliminating the need for a catalyst entirely. nih.govtuwien.at The use of reusable, non-toxic catalysts, such as nanocatalysts (e.g., silica (B1680970) or zirconia nanoparticles) or organocatalysts, is another promising avenue that offers high yields, reduced waste, and easy catalyst recovery. nih.govrsc.org
Alternative Energy Sources: Microwave and ultrasonic irradiation are being explored as energy-efficient techniques to accelerate reaction times and improve yields in quinoxaline synthesis. ijirt.orgbenthamdirect.com These methods often lead to cleaner reactions with fewer byproducts compared to conventional heating.
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Catalyst-free protocols, such as the condensation of o-phenylenediamines with α-halo ketones in green solvents like water or ethanol, exemplify this approach. nih.gov
| Green Chemistry Approach | Key Advantages | Potential Application for this compound |
| Use of Water as Solvent | Non-toxic, inexpensive, readily available | Condensation of o-phenylenediamine (B120857) with a 2-halo-1-(4-iodophenyl)ethan-1-one derivative in high-temperature water. tuwien.at |
| **Nanocatalysis (e.g., SiO₂) ** | High efficiency, reusability, mild reaction conditions | Solvent-free condensation of 1,2-diaminobenzene and (4-iodophenyl)glyoxal catalyzed by silica nanoparticles. rsc.org |
| Microwave Irradiation | Reduced reaction times, increased yields, energy efficiency | Accelerated synthesis from appropriate precursors using a green solvent like glycerol. researchgate.net |
Flow Chemistry and Continuous Manufacturing
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. d-nb.infocordenpharma.com This technology is particularly well-suited for the pharmaceutical industry, where consistent quality and safety are paramount. nih.gov
For this compound, shifting from batch to continuous manufacturing could:
Enhance Safety: Multi-step syntheses often involve hazardous intermediates. Flow chemistry minimizes the volume of these intermediates at any given time, significantly improving the safety profile of the process. uc.pt
Improve Efficiency and Yield: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters, often leading to higher yields, better selectivity, and shorter reaction times. cordenpharma.comnih.gov
Facilitate Automation: Continuous flow systems can be automated, allowing for streamlined, multi-step syntheses without the need for isolating intermediates, thus reducing manual handling and potential for error. nih.gov
A novel mechanochemical approach, the spiral gas–solid two-phase flow (S-GSF) method, has been reported for the catalyst- and solvent-free continuous synthesis of quinoxalines, achieving high yields in minutes. mdpi.com Adapting such innovative technologies for the production of this compound could revolutionize its manufacturing process.
Exploration of New Reactivity Patterns
The this compound molecule possesses several sites for potential functionalization, including the C-I bond and various C-H bonds on both the quinoxaline and phenyl rings. Future research will focus on leveraging modern catalytic methods to selectively modify these positions.
C-H Activation Strategies
Direct C-H activation has emerged as a powerful, step-economic tool in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds without pre-functionalization. researchgate.net For 2-arylquinoxalines, the nitrogen atom at the 1-position can act as a directing group, guiding transition metal catalysts to selectively functionalize the ortho C-H bonds of the phenyl ring. researchgate.net
Future work on this compound could explore:
Directed C-H Functionalization: Palladium-catalyzed reactions could be employed to introduce various functional groups (e.g., acyl, alkyl, or aryl groups) at the positions ortho to the quinoxaline ring on the iodophenyl moiety. rsc.org This would provide a direct route to highly substituted derivatives.
Functionalization of the Quinoxaline Core: While the phenyl ring is activated by the directing group, strategies for the selective C-H functionalization of the quinoxaline core itself remain an area of active research. mdpi.comfrontiersin.org
Photoredox Catalysis in Functionalization
Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. nih.gov The carbon-iodine bond in this compound is an excellent handle for such reactions.
Key future research directions include:
Generation of Aryl Radicals: The C-I bond can be readily cleaved under photoredox conditions to generate an aryl radical. acs.orgrsc.org This highly reactive intermediate can then participate in various bond-forming reactions, such as:
C-H Arylation: The generated radical can be used to arylate other aromatic or heteroaromatic systems, creating complex biaryl structures. nih.gov
Addition to Alkenes: The radical can add to alkenes, initiating cyclization cascades or creating new C-C bonds. researchgate.net
Cross-Coupling Reactions: Dual catalysis systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), can enable the coupling of the aryl radical with other partners, such as amines, to form new C-N bonds. researchgate.net
This approach offers a mild and efficient alternative to traditional transition-metal-catalyzed cross-coupling reactions for modifying the iodophenyl group.
| Photoredox Reaction Type | Intermediate | Potential Product from this compound |
| Homolytic Aromatic Substitution | 2-(Quinoxalin-2-yl)phenyl radical | Biaryl compounds, e.g., 2-(4-biphenyl)quinoxaline derivatives. acs.org |
| Intramolecular C-H Abstraction | 2-(Quinoxalin-2-yl)phenyl radical | Fused heterocyclic systems via 1,5-hydrogen atom transfer (HAT) if a suitable C-H bond is present. rsc.org |
| Dual Nickel/Photoredox Catalysis | 2-(Quinoxalin-2-yl)phenyl radical | α-Arylated amines or other cross-coupled products. researchgate.net |
Integration into Multi-Component Systems and Complex Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. mdpi.combeilstein-journals.org The this compound scaffold is an ideal candidate for inclusion in MCRs, serving as a building block for more complex molecular architectures.
Future research will likely involve using this compound in:
Sequential Catalysis: The C-I bond can be functionalized in a classic cross-coupling reaction (e.g., Sonogashira, Heck, or Suzuki coupling), followed by a second reaction at another position in the molecule, all within a one-pot sequence.
Ugi and Passerini Reactions: While the core structure itself is pre-formed, derivatives of this compound (e.g., those bearing aldehyde, amine, or carboxylic acid groups) could be employed as inputs for classic MCRs like the Ugi or Passerini reactions to append complex side chains. beilstein-journals.orgnih.gov
Fused Heterocycle Synthesis: The quinoxaline unit can serve as a platform for annulation reactions, where additional rings are fused onto the existing framework to create complex, polycyclic systems. rsc.org
By integrating this compound into such diversity-oriented syntheses, chemists can efficiently explore vast chemical spaces to discover new molecules with unique properties for applications in medicine and materials science. rsc.orgresearchgate.net
Polymeric Materials and Covalent Organic Frameworks (COFs)
The quinoxaline unit is a valuable building block for conjugated polymers due to its thermal stability, electron-accepting nature, and rigid structure. acs.org Researchers have successfully synthesized various quinoxaline-containing polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics, and as donor materials in solar cells. nih.govnih.govmatilda.science The presence of the iodine atom on the phenyl ring of this compound provides a reactive site for cross-coupling reactions, such as Sonogashira, Suzuki, or Stille coupling. This functionality allows for the polymerization of the monomer into well-defined, high-molecular-weight materials.
Future research is expected to focus on creating donor-acceptor (D-A) type copolymers where the quinoxaline unit acts as the acceptor. matilda.science By carefully selecting the donor co-monomer, the electronic and optical properties, such as the band gap and charge carrier mobility, can be precisely tuned.
Beyond linear polymers, this compound is a promising candidate for constructing two-dimensional (2D) Covalent Organic Frameworks (COFs). A synthetic protocol for the first quinoxaline-based COF has already been reported, demonstrating the viability of this approach. nih.gov The defined porosity and high surface area of COFs make them suitable for applications in gas storage, separation, and catalysis. ipp.pt The iodine atoms within the pores of a COF derived from this molecule could serve as active sites for capturing specific guest molecules, such as volatile iodine isotopes. ipp.pt
| Material Type | Key Feature | Potential Application | Relevant Research |
|---|---|---|---|
| Conjugated Polymers | Tunable electronic properties via D-A structure | Organic Field-Effect Transistors (OFETs), Photovoltaics | nih.govmatilda.science |
| Covalent Organic Frameworks (COFs) | High porosity and functionalizable pores | Gas separation, Selective capture of iodine | nih.govipp.pt |
Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. This compound possesses ideal features for designing such assemblies. The key interaction is the halogen bond, a directional, non-covalent bond between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgnih.gov
The iodine atom in this compound is an excellent halogen bond donor, while the two nitrogen atoms in the quinoxaline ring are effective halogen bond acceptors. researchgate.net This donor-acceptor complementarity allows for the potential self-assembly of the molecule into predictable architectures like tapes, rosettes, or more complex 3D networks through I···N halogen bonds. The strength and directionality of halogen bonds make them a powerful tool for crystal engineering. nih.gov
This self-assembly behavior has been observed in other quinoxaline-based frameworks, leading to functional properties such as fluorescence sensing. rsc.org Future work will likely involve co-crystallization of this compound with other halogen bond acceptors to create multi-component materials with novel optical or electronic properties.
Advanced Computational Modeling for Deeper Insights
Computational modeling is an indispensable tool for predicting the properties of new materials and understanding complex chemical phenomena, accelerating the design and discovery process.
Machine Learning in Reaction Prediction and Property Design
Machine learning (ML) is revolutionizing chemical synthesis and materials science. nih.gov Neural network models, trained on vast databases of chemical reactions like Reaxys, can predict suitable reaction conditions (catalysts, solvents, temperature) with high accuracy. researchgate.netnih.gov Such models could be applied to optimize the synthesis of this compound and its derivatives, reducing the need for extensive experimental screening. nih.gov
Furthermore, ML algorithms can be used for property design. Quantitative Structure-Activity Relationship (QSAR) models, a well-established ML technique, have been used to predict the biological activities of quinoxaline derivatives. mdpi.com A similar approach could be used to build models that correlate the structural features of this compound-based materials with their physical properties, such as charge mobility, band gap, or nonlinear optical response. This would enable the in silico design of new molecules with optimized characteristics for specific applications. While many ML models are often treated as "black boxes," efforts are underway to interpret their predictions, ensuring they are based on sound chemical principles rather than dataset bias. nih.gov
Ab Initio Molecular Dynamics
While classical molecular dynamics (MD) simulations are powerful for studying the conformational behavior of large systems, they rely on pre-parameterized force fields. Ab initio molecular dynamics (AIMD) overcomes this limitation by calculating the forces on atoms "on the fly" from first-principles quantum mechanical calculations. This provides a much more accurate description of electronic structure, chemical bonding, and reactivity.
AIMD simulations would offer unprecedented insight into the dynamic behavior of this compound. For instance, it could be used to model the charge transfer dynamics in its excited states, which is crucial for designing efficient optoelectronic materials. It could also be used to simulate the precise mechanism of halogen bond formation and dissociation in its supramolecular assemblies. Such simulations, while computationally expensive, provide a level of detail that is inaccessible to experimental methods, guiding the rational design of next-generation materials.
Emerging Applications in Non-Biological Fields
The unique electronic properties of the this compound scaffold suggest its potential utility in cutting-edge technological fields beyond conventional electronics.
Quantum Computing Materials
Quantum computing represents a paradigm shift in information processing, relying on quantum-mechanical phenomena like superposition and entanglement. The physical realization of quantum computers requires materials that can host stable and controllable quantum bits, or qubits.
While research is still in its infancy, certain classes of organic molecules are being explored as potential qubit candidates. The key is to have a system with well-defined quantum states, such as electron spin states, that can be manipulated and have a sufficiently long coherence time (the time a qubit can maintain its quantum state).
Conjugated organic molecules like this compound are of interest due to their rigid structures and delocalized π-electron systems, which lead to well-defined electronic energy levels. The presence of a heavy atom like iodine introduces significant spin-orbit coupling. This effect, which links the electron's spin to its orbital motion, could provide a mechanism for controlling the spin state of a qubit using electric fields. While highly speculative, the exploration of tailored organic molecules like this compound as components in solid-state quantum devices is a fascinating and potentially high-impact direction for future research.
| Compound Name |
|---|
| This compound |
| Copper phthalocyanine |
Energy Storage and Conversion
The unique electronic properties of this compound and its derivatives have positioned them as promising candidates for next-generation energy storage and conversion technologies. The inherent electron-accepting nature of the quinoxaline core, combined with the tunability of its structure, allows for the rational design of materials with optimized performance in devices such as solar cells and batteries. nih.gov Future research is anticipated to build upon foundational studies to enhance efficiency, stability, and scalability for practical applications.
In the realm of solar energy conversion, quinoxaline derivatives have been successfully integrated into various components of photovoltaic devices. They have shown significant potential as electron-transporting materials, non-fullerene acceptors, and auxiliary acceptors in organic solar cells (OSCs). nih.govnih.gov The strong electron-accepting capability of the quinoxaline moiety facilitates efficient electron injection and charge collection, while its extended conjugation can enhance light absorption across a broader spectrum. nih.gov For instance, certain quinoxaline-based organic sensitizers have been synthesized for dye-sensitized solar cells (DSSCs), demonstrating notable power conversion efficiencies. case.edu In one study, a DSSC based on the dye IQ2, which incorporates a quinoxaline unit, achieved a high power conversion efficiency (η) of 8.50% under simulated solar illumination. nih.gov This performance was characterized by a short-circuit current density (Jsc) of 15.65 mA cm⁻², an open-circuit voltage (Voc) of 776 mV, and a fill factor (FF) of 0.70. nih.gov The incorporation of the quinoxaline unit as an auxiliary acceptor was found to decrease the band gap and optimize energy levels, contributing to the device's high efficiency and long-term stability, retaining 97% of its initial efficiency after 1000 hours of visible-light soaking. nih.gov
The versatility of quinoxaline-based structures also extends to energy storage, particularly in the development of advanced battery technologies. Researchers have explored the use of quinoxaline derivatives as active materials in various battery chemistries. For example, a rationally designed triquinoxalinediol (TQD) has been investigated as an organic cathode material for aqueous zinc-ion batteries. This material exhibited a high theoretical capacity of 669 mAh g⁻¹ and a practical reversible capacity of 503 mAh g⁻¹ at a current density of 100 mA g⁻¹. rsc.org
Furthermore, sulfide-bridged covalent quinoxaline frameworks have been developed for lithium-organosulfide (Li-OrS) batteries. These materials leverage the chelating ability of the quinoxaline cores and the redox activity of organo-sulfide bridges as dual active sites for reversible lithium storage. fraunhofer.de A polysulfide-bridged covalent organic framework demonstrated impressive stability, with nearly 84% retention of its specific capacity at 100 mA/g after 500 charge-discharge cycles. fraunhofer.de In the domain of nonaqueous redox flow batteries (NARFBs), an indolo[2,3-b]quinoxaline derivative has been identified as a highly stable anolyte. This compound exhibited a low reduction potential of -2.01 V (vs Fc/Fc⁺), high solubility, and remarkable stability, with 99.86% capacity retention over 202 cycles. escholarship.org However, challenges remain, particularly in aqueous redox flow batteries, where the stability of the reduced state of quinoxaline and issues with molecular aggregation at higher concentrations can limit performance. mdpi.com
Future research will likely focus on the strategic molecular engineering of this compound derivatives to overcome existing limitations. This includes the development of novel molecular architectures to enhance photostability in solar cells, improve solubility and cycling stability in batteries, and mitigate undesirable side reactions. The exploration of new device architectures and electrolyte systems will also be crucial in fully realizing the potential of these materials for high-performance, cost-effective, and sustainable energy storage and conversion solutions.
| Application Area | Compound/Material Class | Key Performance Metric | Value | Reference |
| Dye-Sensitized Solar Cell | IQ2 (Quinoxaline-based dye) | Power Conversion Efficiency (η) | 8.50% | nih.gov |
| Dye-Sensitized Solar Cell | IQ2 (Quinoxaline-based dye) | Short-Circuit Current Density (Jsc) | 15.65 mA cm⁻² | nih.gov |
| Dye-Sensitized Solar Cell | IQ2 (Quinoxaline-based dye) | Open-Circuit Voltage (Voc) | 776 mV | nih.gov |
| Dye-Sensitized Solar Cell | IQ2 (Quinoxaline-based dye) | Fill Factor (FF) | 0.70 | nih.gov |
| Aqueous Zinc-Ion Battery | Triquinoxalinediol (TQD) | Reversible Capacity | 503 mAh g⁻¹ | rsc.org |
| Lithium-Organosulfide Battery | Polysulfide-bridged COF | Capacity Retention (after 500 cycles) | ~84% | fraunhofer.de |
| Nonaqueous Redox Flow Battery | Indolo[2,3-b]quinoxaline derivative | Capacity Retention (after 202 cycles) | 99.86% | escholarship.org |
Q & A
Q. Structural Analysis Techniques
- X-ray Diffraction (XRD) : Resolves dihedral angles between the quinoxaline core and substituents. For example, 2-(4-fluorophenyl)quinoxaline exhibits a 22.2° dihedral angle between rings, with centroid separations >3.99 Å indicating weak aromatic stacking .
- Photoelectron Spectroscopy : Evaluates electronic effects of the iodine substituent on quinoxaline’s HOMO-LUMO gaps, critical for optoelectronic applications .
Advanced Tip : Compare with halogenated analogs (e.g., chloro or bromo derivatives) to assess iodine’s steric and electronic contributions.
What experimental strategies resolve contradictions in bioactivity data across quinoxaline derivatives?
Advanced Data Analysis
Contradictions often arise from substituent effects or assay conditions. For example:
- Case Study : 2-(Benzimidazol-2-yl)quinoxalines show varying adenosine receptor (AR) antagonism:
- Use isothermal titration calorimetry (ITC) to validate binding affinities.
- Conduct molecular dynamics simulations to model substituent-receptor interactions .
How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?
Q. Advanced SAR Design
- 3D Database Mining : Query the Cambridge Structural Database (CSD) to identify bioisosteric replacements for iodine, such as methyl or trifluoromethyl groups .
- Biological Assays : Test inhibition of TGF-βRI (IC₅₀ = 14.3 nM for SB525334, a quinoxaline-based inhibitor) to evaluate iodine’s role in kinase selectivity .
Key Metrics : - Measure IC₅₀ values across receptor subtypes.
- Correlate iodine’s electronegativity with steric effects using DFT calculations.
What methodologies assess the pesticidal potential of this compound?
Q. Bioactivity Profiling
- Herbicidal Activity : Screen against Arabidopsis thaliana for protoporphyrinogen oxidase (PPO) inhibition, a mode of action observed in 3f (IC₅₀ = 0.8 µM) .
- Fungicidal Assays : Test growth inhibition of Colletotrichum species via agar dilution (e.g., 3g at 50 µg/mL reduces mycelial growth by 80%) .
Optimization : - Introduce electron-withdrawing groups (e.g., nitro) to enhance pesticidal activity.
- Use LC-MS to quantify metabolic degradation in plant models.
How do computational tools aid in optimizing this compound derivatives?
Q. Computational Strategies
- Molecular Docking : Simulate binding to ALK5 (TGF-βRI) using PDB structures (e.g., 1PY5) to prioritize substituents that improve steric complementarity .
- DFT Calculations : Compare charge distribution and frontier orbitals of iodine vs. other halogens to predict reactivity .
Validation : - Cross-validate docking results with SPR (surface plasmon resonance) binding data.
- Correlate HOMO-LUMO gaps with experimental redox potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
